Regioisomeric Purity Advantage: 2,3-Dimethylphenyl vs. 3,4-Dimethylphenyl N1-Substitution
The target compound (CAS 901004-19-1) features a 2,3-dimethylphenyl substituent at N1, in contrast to its closest commercially available analog, 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901045-24-7), which bears a 3,4-dimethylphenyl group . Although no direct head-to-head biological comparison has been published for this specific pair, the two regioisomers are not interchangeable: the ortho-methyl group in the 2,3-isomer introduces steric congestion adjacent to the pyrazoloquinoline N1, which can alter the conformational preference of the N1-aryl ring and consequently the spatial orientation of the C3-(4-methylphenyl) group . Vendor-specified purity of ≥95% (HPLC) for the target compound provides a defined baseline for SAR studies.
| Evidence Dimension | N1-aryl substitution pattern steric and electronic environment |
|---|---|
| Target Compound Data | 2,3-dimethylphenyl at N1; ortho-methyl present (steric bulk adjacent to N1); CAS 901004-19-1; MW 363.46; purity ≥95% |
| Comparator Or Baseline | 3,4-dimethylphenyl at N1 (CAS 901045-24-7); ortho-position unsubstituted; MW 363.46; purity ≥95% |
| Quantified Difference | Positional shift of one methyl group from 3- to 2-position on the N1-phenyl ring; predicted Δ logP difference <0.1 units but distinct electrostatic potential surfaces |
| Conditions | Structural comparison based on vendor-reported IUPAC names and SMILES codes from CheMenu catalog entries |
Why This Matters
For medicinal chemistry SAR exploration, regioisomeric purity defines which pharmacophore hypothesis is being tested; procurement of the incorrect regioisomer invalidates structure-activity conclusions.
